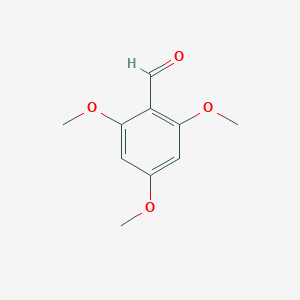

2,4,6-Trimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBZVDLXAIFERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232119 | |

| Record name | Benzaldehyde, 2,4,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-79-5 | |

| Record name | 2,4,6-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,4,6-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD365X6J84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of 2,4,6-Trimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxybenzaldehyde is an aromatic aldehyde that has garnered interest for its potential biological activities, including its role as an antibacterial synergist and its anti-Candida properties. While its chemical synthesis is well-documented, its natural occurrence is less explored. This technical guide provides a comprehensive overview of the known natural sources of 2,4,6-Trimethoxybenzaldehyde, outlines a proposed biosynthetic pathway, and details generalized experimental protocols for its extraction and quantification. This document aims to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development by consolidating the current knowledge and identifying key areas for future investigation.

Natural Occurrence

2,4,6-Trimethoxybenzaldehyde has been identified as a phytochemical in a limited number of plant species. Its presence is documented in the following plants:

-

Siphoneugena densiflora : A species of flowering plant in the family Myrtaceae.

-

Cassia grandis : Also known as the pink shower tree, belonging to the family Fabaceae.

Despite its confirmed presence, the scientific literature currently lacks quantitative data on the concentration of 2,4,6-Trimethoxybenzaldehyde in these natural sources.

Data Presentation

The following table summarizes the known natural sources of 2,4,6-Trimethoxybenzaldehyde and highlights the absence of quantitative data.

| Plant Species | Family | Plant Part(s) | Concentration Data |

| Siphoneugena densiflora | Myrtaceae | Not Specified | Not Reported |

| Cassia grandis | Fabaceae | Not Specified | Not Reported |

Biosynthesis

The precise biosynthetic pathway of 2,4,6-Trimethoxybenzaldehyde in plants has not been fully elucidated. However, based on the known biosynthesis of other benzaldehydes and methylated phenolic compounds, a plausible pathway can be proposed. This hypothetical pathway originates from the general phenylpropanoid pathway and involves key hydroxylation and O-methylation steps.

The initial steps likely follow the established route from L-phenylalanine to a central benzaldehyde (B42025) precursor. The characteristic 2,4,6-trimethoxy substitution pattern is likely achieved through the action of specific hydroxylases and O-methyltransferases (OMTs) acting on a trihydroxybenzaldehyde intermediate, analogous to the biosynthesis of phloroglucinol (B13840) derivatives. The discovery of a phloroglucinol O-methyltransferase (POMT) in Rosa chinensis that catalyzes the methylation of phloroglucinol to 3,5-dihydroxyanisole lends strong support to a similar enzymatic mechanism for the formation of 2,4,6-Trimethoxybenzaldehyde.[1]

Proposed Biosynthetic Pathway

References

An In-depth Technical Guide to the Synthesis and Mechanism of 2,4,6-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. The document details the prevalent synthetic route, the Vilsmeier-Haack reaction, including a thorough examination of its mechanism. Detailed experimental protocols with corresponding quantitative data are presented to facilitate reproducible laboratory synthesis. Additionally, signaling pathway and experimental workflow diagrams are provided for enhanced clarity and understanding.

Introduction

2,4,6-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest due to its applications as a building block in the synthesis of various biologically active molecules and other valuable organic compounds.[1] Its structure, featuring a benzaldehyde (B42025) core with three methoxy (B1213986) groups at positions 2, 4, and 6, renders the aromatic ring highly activated towards electrophilic substitution, making it a versatile precursor for further chemical transformations. This guide focuses on the most common and efficient method for its preparation: the formylation of 1,3,5-trimethoxybenzene (B48636) via the Vilsmeier-Haack reaction.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The synthesis of 2,4,6-trimethoxybenzaldehyde is most effectively achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 1,3,5-trimethoxybenzene, using a Vilsmeier reagent.[2][3] The Vilsmeier reagent, a substituted chloroiminium ion, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4]

The high electron density of the 1,3,5-trimethoxybenzene ring, due to the activating effect of the three methoxy groups, makes it particularly susceptible to electrophilic attack by the relatively weak electrophile that is the Vilsmeier reagent.[4][5] This high reactivity allows the reaction to proceed under mild conditions with high regioselectivity, yielding the desired 2,4,6-trisubstituted product.

Reaction Mechanism

The Vilsmeier-Haack reaction for the synthesis of 2,4,6-trimethoxybenzaldehyde proceeds in two main stages:

Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[2][3]

Stage 2: Electrophilic Aromatic Substitution The electron-rich 1,3,5-trimethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the final product, 2,4,6-trimethoxybenzaldehyde.[2][3]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of 2,4,6-trimethoxybenzaldehyde.

Quantitative Data for Synthesis

The following table summarizes the quantitative data for a typical laboratory-scale synthesis of 2,4,6-trimethoxybenzaldehyde.

| Parameter | Value | Molar Equivalent | Reference |

| Starting Material | |||

| 1,3,5-Trimethoxybenzene | 40 g | 1.0 | [6] |

| Reagents | |||

| N,N-Dimethylformamide (DMF) | Not specified as reactant, used as solvent and reagent | - | [6] |

| Phosphorus Oxychloride (POCl₃) | 48 g | ~2.27 | [6] |

| Reaction Conditions | |||

| Temperature | -5 to 0 °C | - | [6] |

| Reaction Time | 1 hour (after addition) | - | [6] |

| Product | |||

| 2,4,6-Trimethoxybenzaldehyde | 46 g | - | [6] |

| Yield | 98% | - | [6] |

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 2,4,6-trimethoxybenzaldehyde.[6]

Materials:

-

1,3,5-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Distilled water

Equipment:

-

Round-bottom flask equipped with a dropping funnel and magnetic stirrer

-

Nitrogen inlet

-

Ice-salt bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 40 g (0.22 mol) of 1,3,5-trimethoxybenzene in N,N-dimethylformamide.

-

Cooling: Cool the reaction mixture to between -5 and 0 °C using an ice-salt bath.

-

Addition of POCl₃: Slowly add 48 g (0.31 mol) of phosphorus oxychloride dropwise to the stirred solution over a period of 30 to 45 minutes, maintaining the temperature below 0 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Quenching and Neutralization: Pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the precipitate forms.

-

Isolation: Collect the precipitated product by filtration using a Buchner funnel.

-

Washing: Wash the collected solid with distilled water.

-

Drying: Dry the purified product to obtain 2,4,6-trimethoxybenzaldehyde. The reported yield for this procedure is 46 g (98%).[6]

Experimental Workflow Diagram

References

Spectroscopic Profile of 2,4,6-Trimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trimethoxybenzaldehyde, a valuable aromatic aldehyde derivative. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a critical resource for the identification, characterization, and utilization of this compound in research and development.

Spectroscopic Data Summary

The structural elucidation of 2,4,6-trimethoxybenzaldehyde is confirmed through various spectroscopic techniques. The key quantitative data are presented in the following tables for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 2,4,6-trimethoxybenzaldehyde are summarized below.

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-Trimethoxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.351 | Singlet | 1H | Aldehyde (-CHO) |

| 6.078 | Singlet | 2H | Aromatic (Ar-H) |

| 3.880 | Singlet | 6H | Methoxy (-OCH₃) at C2, C6 |

| 3.875 | Singlet | 3H | Methoxy (-OCH₃) at C4 |

Solvent: CDCl₃, Frequency: 300 MHz, 399.65 MHz, or 89.56 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Trimethoxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 188.0 (approx.) | Aldehyde Carbonyl (C=O) |

| 165.0 (approx.) | Aromatic Carbon (C-O) |

| 160.0 (approx.) | Aromatic Carbon (C-O) |

| 106.0 (approx.) | Aromatic Carbon (C-CHO) |

| 90.0 (approx.) | Aromatic Carbon (C-H) |

| 56.0 (approx.) | Methoxy Carbon (-OCH₃) |

| 55.5 (approx.) | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for 2,4,6-Trimethoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2830 | Medium | C-H Stretch (alkane) |

| 2730 | Medium | C-H Stretch (aldehyde) |

| 1680-1700 | Strong, Sharp | C=O Stretch (aromatic aldehyde) |

| 1580-1600 | Medium | Aromatic C=C Ring Stretch |

| 1100-1300 | Strong | Aryl Ether C-O Stretch |

Note: The exact peak positions may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 2,4,6-Trimethoxybenzaldehyde

| m/z | Ion | Method |

| 196 | [M]⁺ | Electron Ionization (EI)[2] |

| 181 | [M-CH₃]⁺ | EI |

| 168 | [M-CO]⁺ or [M-C₂H₄]⁺ | EI |

| 153 | [M-CH₃-CO]⁺ | EI |

| 125 | EI | |

| 97 | EI | |

| 81 | EI | |

| 69 | EI | |

| 53 | EI |

Molecular Weight: 196.20 g/mol [3][4][5]

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-trimethoxybenzaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Setup: The sample solution is transferred to a 5 mm NMR tube. The tube is placed in the NMR spectrometer.

-

Data Acquisition: The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon atom. The spectra are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,4,6-trimethoxybenzaldehyde by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid 2,4,6-trimethoxybenzaldehyde is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2,4,6-trimethoxybenzaldehyde.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,4,6-trimethoxybenzaldehyde.

Caption: General workflow for spectroscopic analysis.

References

- 1. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR [m.chemicalbook.com]

- 2. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]

- 3. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]

- 4. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]

- 5. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2,4,6-Trimethoxybenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, with methoxy (B1213986) groups at both ortho positions and the para position, profoundly influences the reactivity of the aldehyde functionality. This guide provides a comprehensive overview of the reactivity of 2,4,6-trimethoxybenzaldehyde with a range of nucleophiles. It details the electronic and steric effects governing these reactions, presents quantitative data for key transformations, and provides detailed experimental protocols. The content is designed to be a valuable resource for researchers in drug discovery and synthetic chemistry, offering insights into the synthetic utility of this versatile building block.

Introduction

2,4,6-Trimethoxybenzaldehyde, a white to yellow crystalline solid, is a key intermediate in the synthesis of a variety of organic compounds.[1] Its structure, featuring three electron-donating methoxy groups on the benzene (B151609) ring, modulates the electronic properties of the aldehyde group.[1] The methoxy groups at the 2 and 6 positions introduce significant steric hindrance, which plays a crucial role in the aldehyde's reactivity towards nucleophilic attack. This steric congestion can hinder the approach of bulky nucleophiles, often leading to lower reaction rates or requiring more forcing conditions compared to less substituted benzaldehydes.

This guide explores the reactivity of 2,4,6-trimethoxybenzaldehyde in several key reaction classes, including condensation reactions, and with various carbon and heteroatom nucleophiles. Understanding these reactivity patterns is essential for the strategic design of synthetic routes to complex molecules, including pharmacologically active compounds. Derivatives of 2,4,6-trimethoxybenzaldehyde, such as chalcones, have shown promise as anticancer agents, highlighting the importance of this scaffold in medicinal chemistry.

General Reactivity Profile

The reactivity of the carbonyl group in 2,4,6-trimethoxybenzaldehyde is a result of the interplay between electronic and steric effects.

Electronic Effects: The three methoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. This effect can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

Steric Effects: The two ortho-methoxy groups create a sterically hindered environment around the aldehyde functionality. This steric bulk is the dominant factor governing its reactivity, often impeding the approach of nucleophiles. This can lead to reduced reaction rates and, in some cases, can favor alternative reaction pathways.

Reactions with Carbon Nucleophiles

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation. 2,4,6-Trimethoxybenzaldehyde readily participates in several of these transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound. Despite the steric hindrance, 2,4,6-trimethoxybenzaldehyde has been shown to react efficiently in these condensations, particularly with highly reactive methylene compounds like malononitrile (B47326).

Table 1: Knoevenagel Condensation of 2,4,6-Trimethoxybenzaldehyde with Malononitrile

| Active Methylene Compound | Catalyst/Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Malononitrile | Water | 1 | Not Specified | 81 | [2] |

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is used to synthesize chalcones by reacting an aromatic aldehyde with a ketone. 2,4,6-Trimethoxybenzaldehyde is a common substrate in the synthesis of trimethoxy chalcone (B49325) derivatives, which have been investigated for their anticancer properties.[3]

Table 2: Claisen-Schmidt Condensation of 2,4,6-Trimethoxybenzaldehyde with Substituted Acetophenones

| Ketone | Base/Solvent | Time | Temperature (°C) | Yield (%) | Reference |

| 4'-Nitroacetophenone | 40% NaOH (aq)/Methanol (B129727) | Overnight | Room Temperature | 56-94 | [3] |

| Various Substituted Acetophenones | NaOH/Methanol | Overnight | Room Temperature | 56-94 | [3] |

Organometallic Reagents

Reactions with organometallic reagents such as Grignard and organolithium reagents are fundamental for forming new carbon-carbon bonds. However, the steric hindrance in 2,4,6-trimethoxybenzaldehyde can significantly impact the success of these reactions.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from carbonyl compounds. The steric hindrance of 2,4,6-trimethoxybenzaldehyde can influence the efficiency and stereoselectivity of these reactions. Non-stabilized Wittig ylides typically favor the formation of (Z)-alkenes, while stabilized ylides and HWE reagents generally lead to (E)-alkenes.

Specific yield and stereoselectivity data for the Wittig and HWE reactions of 2,4,6-trimethoxybenzaldehyde are not widely reported. The provided protocols are adapted from general methods for substituted benzaldehydes.

Other Nucleophilic Reactions

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of aldehydes lacking α-hydrogens in the presence of a strong base. While theoretically possible for 2,4,6-trimethoxybenzaldehyde, the steric hindrance and electronic effects of the methoxy groups may influence the reaction rate.

Experimental Protocols

Synthesis of 2,4,6-Trimethoxybenzaldehyde[4]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Distilled water

Procedure:

-

Under a nitrogen atmosphere, cool a mixture of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) and N,N-dimethylformamide to -5 to 0 °C.[4]

-

Slowly add phosphoryl chloride (48 g, 0.5 mol) dropwise over 30-45 minutes, maintaining the temperature at 0 °C.[4]

-

Continue stirring at 0 °C for 1 hour after the addition is complete.[4]

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.[4]

-

Collect the resulting precipitate by filtration and wash with distilled water to yield 2,4,6-trimethoxybenzaldehyde.[4]

Expected Yield: ~98%[4]

Knoevenagel Condensation with Malononitrile[2]

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Malononitrile

-

Water

Procedure:

-

Combine 2,4,6-trimethoxybenzaldehyde and malononitrile in water.

-

Stir the reaction mixture for 1 hour.

-

Isolate the product, 2-(2,4,6-trimethoxybenzylidene)malononitrile, by filtration.

Expected Yield: 81%[2]

Claisen-Schmidt Condensation for Chalcone Synthesis[3]

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Substituted acetophenone (B1666503) (e.g., 4'-nitroacetophenone)

-

Methanol

-

40% (w/v) NaOH aqueous solution

-

Ethanol (B145695) (for crystallization)

Procedure:

-

Dissolve 2,4,6-trimethoxybenzaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in methanol (20 mL) and stir at room temperature.[3]

-

Slowly add 40% (w/v) NaOH aqueous solution (3 mL).[3]

-

Stir the reaction mixture overnight and monitor by TLC.[3]

-

Isolate the precipitate, wash with water and cold methanol, and dry.[3]

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[3]

Expected Yield: 56-94%[3]

Visualizations

Reaction Pathways and Workflows

Caption: Reactivity of 2,4,6-Trimethoxybenzaldehyde with Nucleophiles.

Caption: Workflow for Claisen-Schmidt Condensation.

Conclusion

2,4,6-Trimethoxybenzaldehyde is a valuable substrate in organic synthesis, despite the steric challenges posed by its ortho-methoxy groups. It demonstrates good reactivity in condensation reactions such as the Knoevenagel and Claisen-Schmidt condensations, providing efficient routes to α,β-unsaturated compounds and chalcones, respectively. The steric hindrance, however, likely reduces its reactivity towards bulky organometallic reagents and may influence the stereochemical outcome of olefination reactions. Further research is warranted to quantify the reactivity of 2,4,6-trimethoxybenzaldehyde in a broader range of nucleophilic additions and to explore the full synthetic potential of its derivatives in medicinal chemistry and materials science. This guide serves as a foundational resource for chemists aiming to utilize this sterically encumbered yet synthetically useful aromatic aldehyde.

References

2,4,6-Trimethoxybenzaldehyde: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2,4,6-trimethoxybenzaldehyde. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes detailed, adaptable protocols for determining these properties in a laboratory setting.

Core Properties of 2,4,6-Trimethoxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][2][3] |

| CAS Number | 830-79-5 | [1][4][5] |

| Appearance | Slightly beige to white crystalline powder | [5][6][7] |

| Melting Point | 115-120 °C | [5][8] |

Solubility Profile

| Solvent | Solubility | Notes |

| Water | Insoluble[6] | A calculated Log10 of water solubility is -2.07 mol/L.[1] |

| Alcohols, Ethers, Benzene | Expected to be soluble | Based on the solubility of a similar compound, β-naphthol.[9] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol is adapted from methodologies used for similar aromatic aldehydes and can be employed to determine the solubility of 2,4,6-trimethoxybenzaldehyde in various solvents.[10][11]

Objective: To determine the equilibrium solubility of 2,4,6-trimethoxybenzaldehyde in a given solvent at a specific temperature.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

Drying oven

-

Vials with screw caps

Procedure:

-

Add an excess amount of 2,4,6-trimethoxybenzaldehyde to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to separate the undissolved solid.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a drying oven at a temperature below the compound's boiling point and melting point) until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

Stability Profile

2,4,6-Trimethoxybenzaldehyde is known to be sensitive to air.[12] Detailed studies on its stability under other conditions such as light, varying pH, and high temperatures are not extensively documented.

| Condition | Stability | Potential Degradation Pathway |

| Air/Oxygen | Air sensitive[12] | Oxidation of the aldehyde group to a carboxylic acid (2,4,6-trimethoxybenzoic acid). |

| Light | No data available | Photochemical degradation, including oxidation or rearrangement, is possible for aromatic aldehydes. |

| pH | No data available | Aldehydes can undergo various reactions under acidic or basic conditions, such as aldol (B89426) condensation or Cannizzaro reaction, although the steric hindrance from the methoxy (B1213986) groups might influence this. |

| Temperature | No data available | Thermal decomposition at elevated temperatures is expected. |

Experimental Protocol for Chemical Stability Assessment (HPLC/LC-MS Method)

This protocol provides a framework for evaluating the stability of 2,4,6-trimethoxybenzaldehyde under various stress conditions.[13]

Objective: To assess the degradation of 2,4,6-trimethoxybenzaldehyde over time when exposed to different pH levels, light, and temperature.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

HPLC or LC-MS system with a suitable column (e.g., C18)

-

UV-Vis or mass spectrometer detector

-

pH meter

-

Buffer solutions (e.g., acetate (B1210297) buffer for acidic pH, phosphate-buffered saline for neutral pH, glycine (B1666218) buffer for basic pH)[13]

-

Photostability chamber

-

Temperature-controlled incubator

-

DMSO or other suitable organic solvent for stock solution

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2,4,6-trimethoxybenzaldehyde in a suitable solvent like DMSO at a known concentration (e.g., 10 mM).[13]

-

Sample Preparation: Dilute the stock solution into the different buffer solutions to a final working concentration (e.g., 10 µM).

-

Stress Conditions:

-

pH Stability: Incubate the solutions at different pH values (e.g., 4, 7.4, 9) at a constant temperature (e.g., 37°C).

-

Photostability: Expose a set of solutions to a controlled light source in a photostability chamber. Keep a parallel set in the dark as a control.

-

Thermal Stability: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

-

-

Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Quench any reaction if necessary (e.g., by adding a suitable solvent and freezing).

-

Analyze the samples by HPLC or LC-MS.

-

Monitor the peak area of the parent compound (2,4,6-trimethoxybenzaldehyde) and look for the appearance of new peaks corresponding to degradation products.

-

-

Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). Determine the degradation rate and half-life under each condition.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of 2,4,6-trimethoxybenzaldehyde.

Caption: Factors influencing the stability of 2,4,6-trimethoxybenzaldehyde.

Caption: Workflow for assessing the chemical stability of 2,4,6-trimethoxybenzaldehyde.

References

- 1. 2,4,6-Trimethoxybenzaldehyde (CAS 830-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,4,6-Trimethoxybenzaldehyde [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 6. 2,4,6-Trimethoxybenzaldehyde(830-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,4,6-Trimethoxybenzaldehyde, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2,4,6-Trimethoxybenzaldehyde 98 830-79-5 [sigmaaldrich.com]

- 9. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. labproinc.com [labproinc.com]

- 13. enamine.net [enamine.net]

A Comprehensive Technical Guide to the Safe Handling of 2,4,6-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety protocols and handling precautions for 2,4,6-Trimethoxybenzaldehyde (CAS No. 830-79-5). The information is compiled to ensure the safety of laboratory and research personnel.

Hazard Identification and Classification

2,4,6-Trimethoxybenzaldehyde is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it presents the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

GHS Pictogram:

Hazard and Precautionary Statements:

-

P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P304+P340 : IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[2]

Toxicological and Physical Data Summary

While extensive toxicological data is not available, the existing information and physical properties are summarized below.

Table 1: Toxicological and Physical Properties

| Property | Value | Source |

| CAS Number | 830-79-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | Light yellow crystalline solid or slightly beige powder. | [2][3] |

| Melting Point | 115 - 120 °C | [2] |

| Boiling Point | ~291 - 293 °C (rough estimate) | [2][3] |

| Solubility | Insoluble in water. | [3][4] |

| Acute Toxicity | No data available. | [2] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |

| Germ Cell Mutagenicity | Evidence of sister chromatid exchange in human lymphocytes. | [2] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [2] |

Experimental Protocols & Handling Procedures

Detailed experimental protocols for toxicological studies are not available in standard safety data sheets. However, the following sections outline the standard operational protocols for handling, emergencies, and disposal based on compiled safety data.

Immediate medical attention is crucial in case of exposure. The following protocols should be followed.

Table 2: First Aid Protocols

| Exposure Route | Protocol | Citations |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical aid. | [2][3] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. | [2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical aid immediately. | [2][3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. | [2][3] |

While not highly flammable, 2,4,6-Trimethoxybenzaldehyde is a combustible solid.

Table 3: Firefighting Data

| Parameter | Details | Citations |

| Flash Point | Not applicable / No data available. | [2] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2] |

| Hazardous Combustion Products | Carbon oxides are generated during a fire. | [2] |

| Special Firefighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. | [2][3] |

| NFPA 704 Rating | Health: 0, Flammability: 1, Reactivity: 0 | [2] |

In the event of a spill, the following workflow should be initiated to ensure safety and proper containment.

Caption: Workflow for handling an accidental spill.

Protocol for Spills:

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment (PPE). Avoid breathing vapors, mist, gas, or dust.[2][5]

-

Environmental Precautions : Prevent the substance from entering drains or water courses.[5]

-

Containment and Cleaning : Sweep up and shovel the material.[2] Avoid generating dust.[6] Keep the collected material in suitable, closed containers for disposal.[2]

Handling, Storage, and Exposure Control

The logical flow of safe chemical handling, from acquisition to disposal, is critical for laboratory safety.

Caption: Logical flow for safe chemical lifecycle management.

-

Avoid contact with skin and eyes and inhalation of dust.[6]

-

Use only in areas with appropriate exhaust ventilation, especially where dust is formed.[2][5]

-

Wash hands thoroughly after handling.[3]

-

Keep the container tightly closed and sealed when not in use.[2][3][5]

-

For solutions, recommended storage is at 4°C under nitrogen.[5]

Engineering controls and personal protective equipment are essential to minimize exposure.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Citations |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | [3][5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3][7] |

| Respiratory Protection | Use a dust mask (type N95, US) or equivalent where dust formation is a risk. | |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Provide accessible safety showers and eyewash stations. | [5][7] |

Stability and Reactivity

-

Reactivity : No specific reactivity data is available.[2]

-

Chemical Stability : The substance is stable under recommended storage conditions.

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[7]

-

Conditions to Avoid : Avoid dust formation.[2]

References

- 1. 2,4,6-Trimethoxybenzaldehyde | C10H12O4 | CID 70019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trimethoxybenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 3. 2,4,6-Trimethoxybenzaldehyde(830-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2,4,5-TRIMETHOXYBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Commercial Sourcing and Technical Applications of High-Purity 2,4,6-Trimethoxybenzaldehyde: A Guide for Researchers

For researchers, scientists, and professionals in drug development, securing high-purity chemical intermediates is a critical first step in the journey from discovery to innovation. 2,4,6-Trimethoxybenzaldehyde (CAS No. 830-79-5), a polysubstituted aromatic aldehyde, stands out as a versatile building block in the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth overview of commercial suppliers, key applications, and relevant experimental protocols for this compound.

Commercial Availability and Specifications

High-purity 2,4,6-Trimethoxybenzaldehyde is readily available from a number of reputable chemical suppliers. The typical purity offered is ≥97%, with many suppliers providing grades of ≥98%, as determined by gas chromatography (GC). It is generally supplied as a white to light yellow crystalline powder. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm its purity and identify any potential impurities that could affect experimental outcomes.

| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 98% | Not specified on product page, likely GC or HPLC | 830-79-5 | C₁₀H₁₂O₄ | 196.20 |

| TCI America | >98.0% | GC[1] | 830-79-5 | C₁₀H₁₂O₄ | 196.20 |

| Santa Cruz Biotechnology | ≥98% | Not specified on product page | 830-79-5 | C₁₀H₁₂O₄ | 196.20[2] |

| Thermo Scientific Chemicals | 98% | Not specified on product page | 830-79-5 | C₁₀H₁₂O₄ | 196.20 |

| Various Chinese Suppliers | ≥97% | Not specified on product page | 830-79-5 | C₁₀H₁₂O₄ | 196.20[3] |

| Chemlyte Solutions | 99.0% | Not specified on product page | 830-79-5 | C₁₀H₁₂O₄ | -[4] |

Key Applications in Research and Development

2,4,6-Trimethoxybenzaldehyde serves as a crucial precursor in the synthesis of various pharmacologically active compounds, demonstrating its utility in drug discovery and development.

Antifungal Agent Development

Research has highlighted the significant anti-Candida activity of 2,4,6-Trimethoxybenzaldehyde.[5] Studies have shown that it can inhibit the growth and biofilm formation of Candida albicans, a prevalent fungal pathogen.[6][7] The proposed mechanism of action for benzaldehydes, in general, involves the disruption of the fungal cellular antioxidation system, leading to increased oxidative stress and cell death.[8] This makes 2,4,6-Trimethoxybenzaldehyde and its derivatives promising candidates for the development of novel antifungal therapies.

Synthesis of Chalcones and Other Bioactive Molecules

This aldehyde is a key starting material for the synthesis of chalcones, which are precursors to flavonoids and exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9] The Claisen-Schmidt condensation reaction between 2,4,6-Trimethoxybenzaldehyde and an appropriate acetophenone (B1666503) is a common method for chalcone (B49325) synthesis.[9]

Furthermore, it has been utilized as a starting reagent in the synthesis of other complex molecules, such as RNA-specific fluorescent probes for live-cell imaging and regioselective synthesis of dihydrocoumarins.[5]

Experimental Protocols

Synthesis of 2,4,6-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

A common laboratory-scale synthesis of 2,4,6-Trimethoxybenzaldehyde involves the formylation of the electron-rich 1,3,5-trimethoxybenzene (B48636) using the Vilsmeier-Haack reaction.[10][11][12]

Materials:

-

1,3,5-trimethoxybenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium carbonate solution

-

Distilled water

Procedure:

-

Under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene in N,N-dimethylformamide to 0-5 °C.

-

Slowly add phosphorus oxychloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium carbonate until a precipitate forms.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water.

-

Dry the product to obtain 2,4,6-Trimethoxybenzaldehyde.

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcones from 2,4,6-Trimethoxybenzaldehyde and a substituted acetophenone.[9][13]

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Substituted acetophenone

-

Aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve equimolar amounts of 2,4,6-Trimethoxybenzaldehyde and the desired acetophenone in ethanol in a round-bottom flask.

-

While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to precipitate the chalcone product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Proposed Antifungal Mechanism of Action

The antifungal activity of benzaldehyde (B42025) derivatives, including 2,4,6-Trimethoxybenzaldehyde, is believed to be linked to their ability to induce oxidative stress in fungal cells. This can lead to a cascade of events culminating in cell death.

References

- 1. 2,4,6-Trimethoxybenzaldehyde | 830-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. chemlyte.lookchem.com [chemlyte.lookchem.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. saudijournals.com [saudijournals.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

The Versatility of 2,4,6-Trimethoxybenzaldehyde in Condensation Reactions: A Guide for Researchers

FOR IMMEDIATE RELEASE

Application Note & Protocol

[City, State] – [Date] – 2,4,6-Trimethoxybenzaldehyde, a key aromatic aldehyde, is a versatile building block in organic synthesis, particularly in condensation reactions that form the backbone of numerous pharmacologically active compounds. Its unique structural features, including the electron-donating methoxy (B1213986) groups at the ortho and para positions, significantly influence its reactivity and the properties of the resulting products. This document provides detailed application notes and experimental protocols for the use of 2,4,6-trimethoxybenzaldehyde in Knoevenagel and Claisen-Schmidt condensation reactions, targeting researchers, scientists, and professionals in drug development.

Introduction

2,4,6-Trimethoxybenzaldehyde is a white to light yellow crystalline powder with the chemical formula C₁₀H₁₂O₄.[1] It serves as a crucial intermediate in the synthesis of a variety of organic molecules, including chalcones and other flavonoids, which have demonstrated a wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This aldehyde is particularly valuable as an antibacterial synergist, enhancing the efficacy of antibiotics like trimethoprim.[1] The strategic placement of its three methoxy groups activates the benzene (B151609) ring, making the aldehyde group susceptible to nucleophilic attack, a key step in condensation reactions.

Key Applications in Drug Development

The condensation products derived from 2,4,6-trimethoxybenzaldehyde are of significant interest in medicinal chemistry. Chalcones, synthesized via the Claisen-Schmidt condensation, are a class of compounds extensively studied for their therapeutic potential. For instance, novel chalcone (B49325) derivatives incorporating the 2,4,6-trimethoxy moiety have shown potent anti-tumor effects in esophageal cancer cells by promoting the accumulation of reactive oxygen species (ROS) and inducing apoptosis.[4][5] Furthermore, some chalcones derived from this aldehyde have been investigated for their antimicrobial activities.[3]

Experimental Protocols

This section details the protocols for two major condensation reactions involving 2,4,6-trimethoxybenzaldehyde: the Knoevenagel condensation and the Claisen-Schmidt condensation.

Knoevenagel Condensation with Malononitrile (B47326) (Catalyst-Free)

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration.[6] A green and efficient catalyst-free method for this reaction can be performed in water.

Protocol:

-

Reaction Setup: In a glass vial, combine 2,4,6-trimethoxybenzaldehyde (1.00 mmol, 1.00 equiv.) and malononitrile (1.00 mmol, 1.00 equiv.) in 2 mL of water.[6]

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, the reaction mixture is evaporated under reduced pressure to obtain the desired product. Further purification is typically not required.[6]

Quantitative Data for Knoevenagel Condensation:

| Aldehyde | Active Methylene Compound | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 2,4,6-Trimethoxybenzaldehyde | Malononitrile | Water | None | 1 h | 81 | [7] |

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone to form an α,β-unsaturated ketone, known as a chalcone.[8]

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4,6-trimethoxybenzaldehyde and a substituted acetophenone (B1666503) (e.g., 3,4-dimethoxyacetophenone) in ethanol (B145695).[3]

-

Catalyst Addition: While stirring at 70°C, slowly add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) dropwise.[3]

-

Reaction: Continue stirring the reaction mixture at 70°C for 2 hours. Monitor the reaction progress using TLC.[3]

-

Isolation: After the reaction is complete, cool the mixture and neutralize it with a 50% acetic acid solution to precipitate the product.[3]

-

Purification: Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[3]

Quantitative Data for Claisen-Schmidt Condensation:

| Aldehyde | Ketone | Catalyst / Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2,4,6-Trimethoxybenzaldehyde | 3,4-Dimethoxyacetophenone | 50% KOH / Ethanol | 70 | 2 h | 41 | [3] |

| Aromatic Aldehydes (General) | Aromatic Acetophenones (General) | 40% NaOH / Methanol | Room Temperature | Overnight | - | [4] |

Visualizing the Processes

To better understand the experimental procedures and underlying mechanisms, the following diagrams are provided.

References

- 1. byjus.com [byjus.com]

- 2. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]

- 3. nijophasr.net [nijophasr.net]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2,4,6-Trimethoxybenzaldehyde in Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to organic synthesis. It involves the base-catalyzed reaction of an active methylene (B1212753) compound with an aldehyde or ketone, leading to the formation of α,β-unsaturated products. These products are valuable intermediates in the synthesis of a wide range of pharmaceuticals, fine chemicals, and functional materials. 2,4,6-Trimethoxybenzaldehyde is a sterically hindered and electron-rich aromatic aldehyde, the reactivity of which in Knoevenagel condensations is of significant interest for the synthesis of polysubstituted aromatic compounds with potential biological activities. These application notes provide detailed protocols for the Knoevenagel condensation of 2,4,6-trimethoxybenzaldehyde with various active methylene compounds.

Reaction Mechanism and Workflow

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:

-

Enolate Formation: A base abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,4,6-trimethoxybenzaldehyde.

-

Aldol Addition: A tetrahedral intermediate is formed.

-

Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.

The general workflow for a Knoevenagel condensation reaction is depicted below.

Experimental Protocols

Protocol 1: Catalyst-Free Knoevenagel Condensation of 2,4,6-Trimethoxybenzaldehyde with Malononitrile (B47326) in Water

This protocol describes a green and efficient catalyst-free method for the synthesis of 2-(2,4,6-trimethoxybenzylidene)malononitrile.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Malononitrile

-

Deionized Water

-

Glass vial with a magnetic stir bar

Procedure:

-

In a glass vial, combine 2,4,6-trimethoxybenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

-

Add 2 mL of deionized water.

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Characterization of 2-(2,4,6-trimethoxybenzylidene)malononitrile: [1]

-

Appearance: Yellow solid

-

Yield: 81%

-

Melting Point: 166-168 °C

-

¹H NMR (400 MHz, CDCl₃) δ: 7.89 (1H, s, =CH), 6.07 (2H, s, ArH), 3.89 (9H, s, 3 x OCH₃)

-

¹³C NMR (100 MHz, CDCl₃) δ: 167.1, 161.7, 150.4, 116.5, 113.8, 104.6, 90.3

Protocol 2: Piperidine-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate (B8463686)

This protocol outlines a classic approach using a basic catalyst for the condensation.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Ethyl Cyanoacetate

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve 2,4,6-trimethoxybenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in 50 mL of ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (1 mmol, 0.1 mL).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Ammonium (B1175870) Acetate-Catalyzed Solvent-Free Knoevenagel Condensation with Malononitrile

This method provides a green, solvent-free approach using sonication.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Malononitrile

-

Ammonium acetate

-

50 mL beaker

-

Glass rod

-

Sonicator

Procedure:

-

In a 50 mL beaker, mix 2,4,6-trimethoxybenzaldehyde (0.01 M) and malononitrile (0.01 M).

-

Add a catalytic amount (a pinch) of ammonium acetate.

-

Stir the mixture continuously with a glass rod while sonicating at room temperature for 5-7 minutes.

-

Monitor the reaction completion using TLC.

-

The crude product can be recrystallized from a mixture of n-hexane and ethyl acetate.

Data Summary

The following table summarizes the reaction conditions and outcomes for the Knoevenagel condensation of 2,4,6-trimethoxybenzaldehyde with various active methylene compounds.

| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) |

| 1 | Malononitrile | None | Water | Room Temp. | 1 h | 81 |

| 2 | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Varies | Good to Excellent |

| 3 | Malononitrile | Ammonium Acetate | Solvent-free | Room Temp. | 5-7 min | Excellent |

| 4 | Barbituric Acid | Alum | Water | Varies | Varies | Good to Excellent |

Note: "Varies" indicates that the specific optimal time and temperature may need to be determined empirically for this substrate. "Good to Excellent" suggests that high yields are expected based on similar reactions with other aromatic aldehydes.

Signaling Pathways and Logical Relationships

The Knoevenagel condensation mechanism can vary depending on the catalyst used. With a primary or secondary amine catalyst like piperidine, the reaction can proceed through an iminium ion pathway, which is often more electrophilic than the aldehyde itself.

Conclusion

2,4,6-Trimethoxybenzaldehyde serves as a viable substrate for the Knoevenagel condensation with a variety of active methylene compounds. The choice of reaction conditions, including the catalyst and solvent, can be tailored to achieve high yields and environmentally friendly protocols. The resulting α,β-unsaturated products are valuable scaffolds for further synthetic transformations in the development of novel chemical entities for the pharmaceutical and materials science industries.

References

Application Notes and Protocols: Claisen-Schmidt Condensation with 2,4,6-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce α,β-unsaturated ketones, commonly known as chalcones.[1] Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of a wide array of flavonoids and isoflavonoids.[1] Both naturally occurring and synthetic chalcones have garnered significant interest in medicinal chemistry and drug development due to their extensive pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3]

The reactivity of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, is largely responsible for the biological versatility of chalcones, allowing for interaction with biological nucleophiles like cysteine residues in proteins.[1] The Claisen-Schmidt condensation offers a versatile and straightforward route for the synthesis of a diverse library of chalcone (B49325) analogues by reacting a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base.[1]

This document provides detailed application notes and protocols for the Claisen-Schmidt condensation using 2,4,6-trimethoxybenzaldehyde as the aldehyde component. Chalcones derived from 2,4,6-trimethoxybenzaldehyde have shown promise in various therapeutic areas, including cancer research.[4][5]

Reaction and Mechanism

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 2,4,6-trimethoxybenzaldehyde.[1][6] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1]

The mechanism proceeds through the following steps:

-

Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[1]

-

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 2,4,6-trimethoxybenzaldehyde.[1]

-

Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).[1]

-

Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), with the double bond being conjugated to both the aromatic ring and the carbonyl group.[1][7]

Experimental Protocols

General Protocol for the Synthesis of Chalcones from 2,4,6-Trimethoxybenzaldehyde

This protocol outlines a standard laboratory procedure for the Claisen-Schmidt condensation of 2,4,6-trimethoxybenzaldehyde with a substituted acetophenone.

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Substituted Acetophenone (e.g., 3,4-dimethoxyacetophenone)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (B145695) (95%) or Methanol

-

Acetic Acid (50% aqueous solution) or dilute Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4,6-trimethoxybenzaldehyde and the chosen substituted acetophenone in an appropriate volume of ethanol with stirring at room temperature.[1][8]

-

Base Addition: While stirring the solution, slowly add an aqueous solution of potassium hydroxide (e.g., 50%) or sodium hydroxide (e.g., 10-40%).[1][9]

-

Reaction: Continue stirring the reaction mixture at the desired temperature (room temperature or heated, e.g., 70°C) for a specified duration (e.g., 2-10 hours).[8][9] The progress of the reaction can be monitored by the formation of a precipitate and/or by Thin-Layer Chromatography (TLC).[1][8]

-

Isolation of Crude Product: After the reaction is complete, pour the reaction mixture into cold water.[8]

-

Neutralization: Acidify the mixture with a 50% acetic acid solution or dilute HCl to precipitate the product.[8][9]

-

Filtration and Washing: Collect the crude chalcone by vacuum filtration using a Büchner funnel and wash the solid with cold water to remove any remaining base and other water-soluble impurities.[8][10]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[8][10]

-

Characterization: The purity of the final product can be assessed by its melting point and TLC. The structure can be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][11]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of a chalcone derived from 2,4,6-trimethoxybenzaldehyde.

| Aldehyde | Ketone | Base/Solvent | Time (h) | Temp (°C) | Yield (%) | Melting Point (°C) | Reference |

| 2,4,6-Trimethoxybenzaldehyde | 3,4-Dimethoxyacetophenone | 50% KOH | 2 | 70 | 41 | 150-151 | [9] |

Visualizations

Claisen-Schmidt Condensation: Reaction Mechanism

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow for Chalcone Synthesis

Caption: A typical experimental workflow for chalcone synthesis.

Applications in Drug Development

Chalcone derivatives synthesized from 2,4,6-trimethoxybenzaldehyde have demonstrated significant potential in drug discovery. For instance, a series of novel chalcone analogs were designed and synthesized, with one compound, Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone), exhibiting potent anti-tumor effects in esophageal cancer cells.[5] This compound was found to induce apoptosis and cause G2/M phase arrest in cancer cell lines.[5] Another study highlighted that chalcone derivatives based on a 1-(2,4,6-trimethoxyphenyl)butan-1-one (B14446163) scaffold showed inhibitory effects on tumor cells, with one derivative being particularly potent against HeLa and MCF-7 cells.[4] These findings underscore the importance of the 2,4,6-trimethoxy substitution pattern in designing new therapeutic agents.

Conclusion

The Claisen-Schmidt condensation provides an efficient and adaptable method for the synthesis of chalcones from 2,4,6-trimethoxybenzaldehyde. The resulting compounds are valuable scaffolds in drug discovery, with demonstrated biological activities. The protocols and data presented here offer a comprehensive guide for researchers and scientists working in organic synthesis and medicinal chemistry to explore the potential of these promising molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. praxilabs.com [praxilabs.com]

- 8. benchchem.com [benchchem.com]

- 9. nijophasr.net [nijophasr.net]

- 10. rsc.org [rsc.org]

- 11. jocpr.com [jocpr.com]

Application Notes and Protocols for the Biginelli Reaction Involving 2,4,6-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Biginelli reaction utilizing 2,4,6-trimethoxybenzaldehyde for the synthesis of 4-(2,4,6-trimethoxyphenyl)-3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Introduction

The Biginelli reaction is a one-pot multicomponent reaction that offers an efficient pathway to synthesize dihydropyrimidinones.[1] This acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea.[2] The resulting DHPM scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The use of 2,4,6-trimethoxybenzaldehyde as the aldehyde component leads to the formation of DHPMs with a highly functionalized phenyl ring, which can significantly influence their biological profile.

Applications in Drug Discovery and Development

Dihydropyrimidinone derivatives of 2,4,6-trimethoxybenzaldehyde are promising candidates for further investigation in several therapeutic areas:

-

Antimicrobial Agents: The synthesized 4-(2,4,6-trimethoxyphenyl)-dihydropyrimidinone derivatives have shown potential as antibacterial and antifungal agents. Further studies to determine their spectrum of activity and mechanism of action are warranted.

-

Anticancer Research: The DHPM core is a known pharmacophore in the development of anticancer agents. The unique substitution pattern of the 2,4,6-trimethoxyphenyl moiety may confer novel cytotoxic activities against various cancer cell lines.

-

Lead Optimization: The straightforward nature of the Biginelli reaction allows for the facile synthesis of a library of analogues. By varying the β-ketoester and the urea/thiourea components, researchers can systematically explore the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 5-acetyl-6-methyl-4-(aryl)-3,4-dihydropyrimidin-2(1H)-ones, providing a comparative perspective on the influence of the aromatic aldehyde substituent on the reaction outcome.

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Calcium Fluoride | Ethanol (B145695) | 5 | 85 | [3] |

| 4-Methoxybenzaldehyde | Calcium Fluoride | Ethanol | 4 | 92 | [3] |

| 4-Chlorobenzaldehyde | Calcium Fluoride | Ethanol | 6 | 90 | [3] |

| 4-Nitrobenzaldehyde | Calcium Fluoride | Ethanol | 4 | 95 | [3] |

| 2,4,6-Trimethoxybenzaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | Data not available in the searched literature. |

Note: Specific quantitative data for the Biginelli reaction with 2,4,6-Trimethoxybenzaldehyde was not available in the searched literature. The provided data for other benzaldehydes serves as a general reference for typical reaction efficiencies.

Experimental Protocols

While a specific detailed protocol for 2,4,6-trimethoxybenzaldehyde was not found, the following general procedure for the synthesis of 5-acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones can be adapted.

General Protocol for the Synthesis of 5-acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:

Materials:

-

Aromatic Aldehyde (e.g., 2,4,6-Trimethoxybenzaldehyde) (10 mmol)

-

Acetylacetone (B45752) (10 mmol)

-

Urea (15 mmol)

-

Catalyst (e.g., Calcium Fluoride, a few drops of concentrated HCl)

-

Ethanol (20 mL)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beaker

-

Buchner funnel and filter paper

-

Crushed ice

-

Deionized water

Procedure:

-

In a 50 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), acetylacetone (1.0 g, 10 mmol), and urea (0.9 g, 15 mmol) in ethanol (20 mL).

-

Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid).

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 3 to 6 hours depending on the specific aldehyde and catalyst used.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

The solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold deionized water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-acetyl-4-aryl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

-

Dry the purified product and determine the yield.

-

Characterize the compound using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed "iminium" pathway for the Biginelli reaction.

References

- 1. 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 3. Antibacterial and antifungal studies of 5-acetyl-4-aryl-6-methyl pyrimidinones [wisdomlib.org]

- 4. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

Application Notes and Protocols: Perkin Reaction Conditions for 2,4,6-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Perkin reaction is a powerful tool in organic synthesis for the formation of α,β-unsaturated carboxylic acids, specifically cinnamic acid and its derivatives.[1][2] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[1][2] The resulting cinnamic acid derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals, fragrances, and other fine chemicals. This document provides detailed application notes and a generalized protocol for the Perkin reaction of 2,4,6-trimethoxybenzaldehyde with acetic anhydride and sodium acetate (B1210297).

Reaction and Mechanism

The overall reaction for the synthesis of 2,4,6-trimethoxycinnamic acid via the Perkin reaction is as follows:

2,4,6-Trimethoxybenzaldehyde + Acetic Anhydride --(NaOAc)--> 2,4,6-Trimethoxycinnamic Acid + Acetic Acid